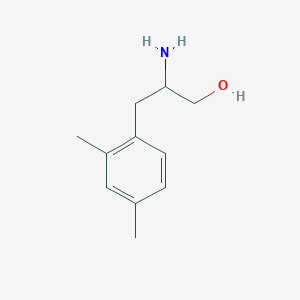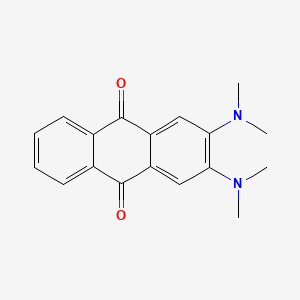
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride is a chemical compound with the molecular formula C6H8Cl3FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropyridin-2-yl)methanaminetrihydrochloride typically involves the reaction of 4-fluoropyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in binding studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Fluoropyridin-2-yl)methanaminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The fluorine atom in the pyridine ring plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluoropyridin-2-yl)methanamine dihydrochloride
- 2-Fluoropyridine-4-boronic acid
- (4-fluorophenyl)(pyridin-4-yl)methanone
Uniqueness
(4-Fluoropyridin-2-yl)methanaminetrihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H10Cl3FN2 |
|---|---|
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
(4-fluoropyridin-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C6H7FN2.3ClH/c7-5-1-2-9-6(3-5)4-8;;;/h1-3H,4,8H2;3*1H |
Clave InChI |
OCGJUZMPYLWRGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1F)CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)





![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)



